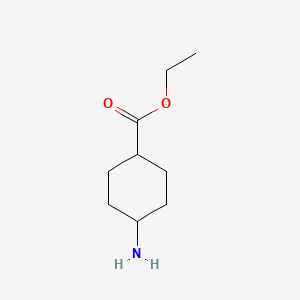

Ethyl 4-aminocyclohexanecarboxylate

Description

Properties

IUPAC Name |

ethyl 4-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8H,2-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASRJUXSLHUONH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201203631 | |

| Record name | Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201203631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3685-28-7 | |

| Record name | Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201203631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 4-aminocyclohexanecarboxylate physical and chemical properties

An In-Depth Technical Guide to Ethyl 4-aminocyclohexanecarboxylate: Properties, Synthesis, and Applications

For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of key building blocks is paramount. This compound, a bifunctional molecule featuring a cyclohexane core, serves as a critical scaffold in the synthesis of a wide array of pharmacologically active compounds. Its stereoisomeric nature—existing as both cis and trans isomers—offers distinct three-dimensional arrangements, profoundly influencing its role in molecular design and its interaction with biological targets. This guide provides a comprehensive overview of the physical, chemical, and stereochemical properties of this compound, alongside detailed methodologies for its synthesis, characterization, and strategic application in medicinal chemistry.

Structural and Stereochemical Landscape

This compound is characterized by a cyclohexane ring substituted with an amino group and an ethyl carboxylate group at the 1 and 4 positions. The tetrahedral nature of the carbon atoms within the cyclohexane ring gives rise to two diastereomers: cis and trans.

-

trans-Isomer: In the more stable chair conformation, both the amino and the ethyl carboxylate groups can occupy equatorial positions, minimizing steric hindrance. This diequatorial arrangement is the thermodynamically preferred conformation.

-

cis-Isomer: In its most stable chair conformation, one substituent is in an axial position while the other is equatorial. This results in greater steric strain compared to the trans isomer.

The stereochemistry of this building block is a critical design element in drug development, as the spatial orientation of the amino and carboxylate functionalities dictates how the molecule can be elaborated and how it will ultimately interact with the complex three-dimensional architecture of biological macromolecules.

}

Physicochemical Properties: A Comparative Analysis

The physical and chemical properties of this compound are influenced by its isomeric form. While comprehensive data for the free base forms can be sparse, the properties of the more commonly available hydrochloride salts provide valuable insights.

| Property | trans-Isomer (Free Base) | cis-Isomer (Free Base) | trans-Isomer (HCl Salt) | cis-Isomer (HCl Salt) | References |

| Molecular Formula | C₉H₁₇NO₂ | C₉H₁₇NO₂ | C₉H₁₈ClNO₂ | C₉H₁₈ClNO₂ | [1][2][3] |

| Molecular Weight | 171.24 g/mol | 171.24 g/mol | 207.70 g/mol | 207.70 g/mol | [1][2][3] |

| CAS Number | 1678-68-8 | 3685-28-7 | 2084-28-8 | 61367-17-7 | [3][4] |

| Appearance | - | - | White crystalline powder | - | [5] |

| Melting Point (°C) | - | - | ~150-155 or 200-202 | Not available | [5][6] |

| Boiling Point (°C) | Not available | Not available | Not available | Not available | |

| Density (g/cm³) | Not available | Not available | Not available | Not available | |

| Solubility | - | - | Soluble in water (~100 mg/mL), ethanol, chloroform | - | [5] |

Synthesis and Stereocontrol

The primary synthetic route to this compound isomers starts from Ethyl 4-oxocyclohexanecarboxylate. The stereochemical outcome of the reaction is determined by the method of amination.

Reductive Amination: A Pathway to Stereoisomers

Reductive amination of Ethyl 4-oxocyclohexanecarboxylate is a common method for introducing the amine functionality. The choice of reducing agent and reaction conditions can influence the ratio of cis to trans isomers. For instance, catalytic hydrogenation is a widely used technique. The synthesis of the related compound, tranexamic acid, often involves the reduction of an oxo or cyano group on the cyclohexane ring, providing a model for the synthesis of the title compound.[7][8]

}

Experimental Protocol: Synthesis via Reductive Amination (Illustrative)

The following is an illustrative protocol based on common reductive amination procedures for similar substrates.

-

Reaction Setup: To a solution of Ethyl 4-oxocyclohexanecarboxylate in a suitable solvent (e.g., ethanol), add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

-

Catalyst Addition: Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere at a suitable pressure and temperature.

-

Reaction Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS) until the starting material is consumed.

-

Work-up: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification and Isomer Separation: The resulting mixture of cis and trans isomers can be separated by techniques such as fractional distillation or column chromatography. Alternatively, selective crystallization of one of the isomers, often as a salt, can be employed.

Spectroscopic Characterization: Distinguishing Between Isomers

The definitive identification and differentiation of the cis and trans isomers are achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chair conformation of the cyclohexane ring leads to distinct chemical environments for axial and equatorial protons, which is reflected in their ¹H NMR spectra.

-

¹H NMR: Protons in an axial orientation are generally more shielded (appear at a lower chemical shift) than their equatorial counterparts. The key differentiating feature is the coupling constant (J-value). Axial-axial couplings are typically large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). In the trans isomer, the protons at C1 and C4 are predominantly axial in the diequatorial conformation, leading to larger coupling constants with neighboring axial protons. In contrast, the cis isomer will exhibit smaller coupling constants for these protons.

-

¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the stereochemistry of the substituents. Generally, carbons bearing axial substituents are more shielded (appear at a lower chemical shift) than those with equatorial substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the functional groups present:

-

N-H stretch: Typically in the region of 3300-3500 cm⁻¹, often appearing as two bands for a primary amine.

-

C=O stretch (ester): A strong absorption band around 1730 cm⁻¹.

-

C-N stretch: Usually in the range of 1000-1200 cm⁻¹.

-

C-O stretch (ester): In the region of 1150-1250 cm⁻¹.

Mass Spectrometry (MS)

Electron impact mass spectrometry of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 171. Common fragmentation patterns for ethyl esters include the loss of an ethoxy group (-OCH₂CH₃, m/z 45) and the loss of ethylene (-CH₂CH₂, m/z 28) via a McLafferty rearrangement. The fragmentation of the cyclohexane ring can also lead to a complex pattern of fragment ions.

Chemical Reactivity and Synthetic Utility

This compound possesses two reactive centers: the primary amine and the ethyl ester. This dual functionality makes it a versatile building block.

-

N-Acylation: The primary amine readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides.[9][10][11] This is a common strategy for incorporating the 4-(ethoxycarbonyl)cyclohexyl moiety into larger molecules.

-

N-Alkylation: The amino group can also be alkylated, although care must be taken to control the degree of alkylation.

-

Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding 4-aminocyclohexanecarboxylic acid.

-

Ester Reduction: The ester can be reduced to the corresponding alcohol using a strong reducing agent like lithium aluminum hydride.

The differential reactivity of the two functional groups can be exploited by using appropriate protecting groups, allowing for selective modification at either the amine or the ester.

Applications in Drug Discovery and Development

The rigid, three-dimensional structure of the 4-aminocyclohexanecarboxylate core makes it an attractive scaffold for the synthesis of pharmaceutical agents. The defined spatial relationship between the amino and carboxylate groups (or their derivatives) can be used to mimic peptide bonds or to position pharmacophoric elements in a specific orientation for optimal target binding.

A prominent example of the utility of a related scaffold is in the synthesis of tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), an antifibrinolytic agent.[7][8] Although not a direct application of the title compound, the synthetic strategies employed for tranexamic acid, often starting from a 4-substituted cyclohexane carboxylate derivative, highlight the importance of this class of molecules in medicinal chemistry.

Ethyl trans-4-aminocyclohexanecarboxylate has been used in the synthesis of inhibitors of adenosine deaminase.[1] Its use as a pharmaceutical intermediate is also noted for the synthesis of drugs that act on the central nervous system.[5]

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound and its salts. It is advisable to consult the specific Safety Data Sheet (SDS) for the particular isomer and form being used. General safety recommendations include:

-

Personal Protective Equipment: Wear appropriate gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of dust (for solid forms) or vapors. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

The hydrochloride salts are generally considered to be irritants to the skin, eyes, and respiratory system.[4]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its well-defined stereochemistry, coupled with its dual functionality, provides a robust platform for the creation of complex molecular architectures with specific three-dimensional orientations. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal chemists seeking to leverage this scaffold in the design of novel therapeutic agents. The ability to selectively synthesize and characterize the cis and trans isomers allows for a systematic exploration of the structure-activity relationships of the resulting compounds, ultimately contributing to the development of safer and more effective medicines.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]

-

American Elements. (n.d.). cis-Ethyl 4-aminocyclohexanecarboxylate hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

-

CP Lab Safety. (n.d.). ethyl 4-aminocyclohexane-1-carboxylate hydrochloride, min 97%, 1 gram. Retrieved from [Link]

-

ChemBK. (2024). Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

- Google Patents. (n.d.). Methods for the acylation of amine compounds.

-

MDPI. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

-

Scribd. (n.d.). Acylation Reactions and Mechanisms Guide. Retrieved from [Link]

-

Baishixing. (n.d.). Trans-ethyl 4-aminocyclohexanecarboxylate Hydrochloride. Retrieved from [Link]

Sources

- 1. Ethyl trans-4-aminocyclohexanecarboxylate | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C9H17NO2 | CID 409963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. chembk.com [chembk.com]

- 6. usbio.net [usbio.net]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. US6211384B1 - Methods for the acylation of amine compounds - Google Patents [patents.google.com]

- 11. scribd.com [scribd.com]

cis-trans isomerism of ethyl 4-aminocyclohexanecarboxylate

An In-Depth Technical Guide to the Cis-Trans Isomerism of Ethyl 4-Aminocyclohexanecarboxylate

Authored by: A Senior Application Scientist

Abstract

The stereochemical configuration of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical determinant of biological activity, efficacy, and safety. For cyclic systems, such as substituted cyclohexanes, cis-trans isomerism introduces distinct three-dimensional arrangements that profoundly impact molecular properties. This technical guide provides a comprehensive examination of the , a key building block in pharmaceutical synthesis. We will explore the foundational principles of conformational analysis, the thermodynamic stability of the isomers, synthetic pathways, and the definitive analytical techniques for their characterization and differentiation. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's stereochemistry.

Foundational Principles: Conformational Analysis of 1,4-Disubstituted Cyclohexanes

The stereoisomerism of this compound is rooted in the conformational behavior of the cyclohexane ring. To minimize torsional and steric strain, the cyclohexane ring predominantly adopts a non-planar "chair" conformation. In this conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions: six are axial , pointing perpendicular to the ring's plane, and six are equatorial , pointing outwards from the ring's perimeter.

The chair conformation is dynamic, undergoing a "ring flip" that interconverts axial and equatorial positions. For a monosubstituted cyclohexane, the equilibrium strongly favors the conformer where the substituent occupies the more spacious equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring.[1] These destabilizing interactions are known as 1,3-diaxial interactions .

For 1,4-disubstituted cyclohexanes like this compound, two diastereomers exist: cis and trans.

-

Trans Isomer : In its most stable conformation, both the amino (-NH₂) and the ethyl carboxylate (-COOEt) groups can occupy equatorial positions (diequatorial). This arrangement minimizes steric strain, resulting in the most thermodynamically stable form of the molecule.[2][3] A ring flip would force both bulky groups into highly unfavorable diaxial positions.

-

Cis Isomer : The cis configuration necessitates that one substituent is axial while the other is equatorial (axial-equatorial).[2] Through a ring flip, the two conformers interconvert, but one group will always remain in a sterically hindered axial position. The equilibrium will favor the conformer where the larger group occupies the equatorial position.[1]

The greater thermodynamic stability of the trans isomer is a critical factor in both synthesis and purification processes.[2]

Caption: Chair conformations of trans and cis isomers.

Synthesis and Isomer Control

This compound is typically synthesized via the catalytic hydrogenation of ethyl 4-aminobenzoate, which itself is derived from the reduction of ethyl 4-nitrobenzoate.[4][5]

Synthesis Pathway:

-

Step 1: Reduction of Nitro Group. Ethyl 4-nitrobenzoate is reduced to ethyl 4-aminobenzoate. Common lab-scale methods include reduction with tin and HCl or, more cleanly, catalytic hydrogenation using catalysts like platinum oxide.[5] Industrial processes may use reagents like indium/ammonium chloride for selectivity and milder conditions.[4]

-

Step 2: Hydrogenation of the Aromatic Ring. The aromatic ring of ethyl 4-aminobenzoate is hydrogenated to yield the cyclohexane ring. This reaction is performed under hydrogen pressure with a metal catalyst, such as ruthenium on carbon (Ru/C) or rhodium.[6][7]

This hydrogenation inevitably produces a mixture of the cis and trans isomers.[8] The ratio of these isomers is highly dependent on the reaction conditions:

-

Catalyst: Different catalysts exhibit different facial selectivity.

-

Temperature and Pressure: Harsher conditions (higher temperature and pressure) can favor the formation of the more thermodynamically stable trans isomer, as the reaction approaches equilibrium.[7]

-

Solvent and pH: The solvent system can influence the conformation of the substrate on the catalyst surface.

Following synthesis, separating the isomers can be challenging.[9] Methods include fractional crystallization, often after derivatizing the amine to form salts or amides which may have significantly different solubilities, or preparative chromatography.[8][10]

Caption: Synthesis and processing workflow.

Definitive Characterization by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for distinguishing between the cis and trans isomers of this compound. The key lies in analyzing the chemical shifts and, crucially, the spin-spin coupling constants (J-values) of the methine protons at C1 and C4 (the protons attached to the carbons bearing the substituents).[11]

The Decisive Role of Coupling Constants

In a cyclohexane chair, the dihedral angle between adjacent protons dictates the magnitude of their vicinal coupling constant (³JHH), a relationship described by the Karplus equation.[12]

-

Axial-Axial (a-a) Coupling: Dihedral angle is ~180°. This results in a large coupling constant, typically 8-13 Hz .[13]

-

Axial-Equatorial (a-e) and Equatorial-Equatorial (e-e) Coupling: Dihedral angles are ~60°. This results in small coupling constants, typically 2-5 Hz .[12]

Spectral Fingerprints of the Isomers

-

Trans Isomer (Diequatorial Substituents):

-

The protons at C1 and C4 are both axial .

-

Each of these axial protons is coupled to two adjacent axial protons and two adjacent equatorial protons.

-

Expected Pattern: The signal for the C1-H and C4-H will be a complex multiplet that is significantly broad due to the large axial-axial couplings. It often appears as a "triplet of triplets" with a large splitting of ~10-12 Hz, indicative of two axial neighbors.[14]

-

-

Cis Isomer (Axial-Equatorial Substituents):

-

One proton (at C1 or C4) is axial , and the other is equatorial .

-

The Axial Proton: Its signal will be a broad multiplet, similar to the trans isomer, showing large Jax-ax couplings.

-

The Equatorial Proton: Its signal will be a much narrower multiplet, as it only experiences small Jeq-ax and Jeq-eq couplings.

-

This distinct difference between the two methine proton signals is the unambiguous signature of the cis isomer.

-

Summary of Diagnostic ¹H NMR Data

| Feature | Trans Isomer (Diequatorial) | Cis Isomer (Axial-Equatorial) | Rationale |

| C1-H & C4-H Position | Both Axial | One Axial, One Equatorial | In the most stable chair conformation. |

| C1-H Signal | Broad multiplet (tt), large Jax-ax (~10-13 Hz) | Can be broad (axial H) or narrow (equatorial H) | The axial proton has two axial neighbors, leading to large couplings.[14] |

| C4-H Signal | Broad multiplet (tt), large Jax-ax (~10-13 Hz) | Can be broad (axial H) or narrow (equatorial H) | The equatorial proton has no axial neighbors, resulting in only small couplings.[11] |

| Key Differentiator | Two broad, similar methine signals. | One broad and one narrow methine signal. | The presence of a narrow methine proton signal is definitive for the cis isomer. |

Experimental Protocol: NMR Analysis of an Isomer Mixture

This protocol outlines the self-validating steps for the definitive stereochemical assignment of this compound.

Objective: To acquire a high-resolution ¹H NMR spectrum and assign the stereochemistry (cis/trans) of the components in a sample.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-15 mg of the this compound sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical; CDCl₃ is standard, but D₂O can be used for the hydrochloride salt and will exchange with the -NH₂ protons, simplifying the spectrum.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (300-500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks. A good shim will result in a narrow half-height linewidth for the TMS signal.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Ensure the spectral width covers the entire expected range of proton signals (typically 0-12 ppm).

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate all signals to determine the relative ratios of the isomers if a mixture is present.

-

Focus on the 2.5-4.0 ppm region , where the C1-H and C4-H methine protons resonate.

-

Measure the coupling constants (J-values) for these multiplets. A multiplet with splittings > 8 Hz is indicative of an axial proton. A multiplet with all splittings < 5 Hz is indicative of an equatorial proton.

-

Assign the major isomer based on the thermodynamic prediction that the trans isomer is more stable and should be the predominant product.

-

-

Validation and Confirmation:

-

If ambiguity exists, perform a 2D COSY (Correlation Spectroscopy) experiment. This will show which protons are coupled to each other, confirming the assignments of the C1-H and C4-H protons by observing their correlations to the adjacent CH₂ protons of the cyclohexane ring.

-

Applications and Relevance in Drug Development

The stereochemistry of this compound is not merely an academic detail; it is critical for its application as a pharmaceutical intermediate. The trans isomer, in particular, is a precursor for several important APIs.

-

Tranexamic Acid Analogs: The corresponding acid, tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), is an antifibrinolytic agent used to control bleeding.[15] Synthetic routes often rely on intermediates where the trans stereochemistry is established early and maintained throughout the synthesis.

-

Adenosine Deaminase Inhibitors: Ethyl trans-4-aminocyclohexanecarboxylate is used in the synthesis of inhibitors of adenosine deaminase, an enzyme implicated in immunology and oncology.[16]

The precise three-dimensional arrangement of the amino and carboxylate groups in the trans isomer presents a specific vector and distance that is essential for fitting into the active site of target enzymes or for directing subsequent synthetic transformations. The cis isomer, with its different spatial arrangement, would lead to inactive or undesired products.

Conclusion

The is a classic example of how fundamental principles of stereochemistry directly impact practical chemical synthesis and drug development. The thermodynamic preference for the trans isomer, with its diequatorial conformation, governs its prevalence in synthetic mixtures. Unambiguous characterization, primarily through the detailed analysis of proton NMR coupling constants, is essential for quality control and ensuring the correct stereochemical starting point for multi-step pharmaceutical syntheses. A thorough understanding of these principles is indispensable for scientists working to create safe and effective medicines.

References

-

Conformational Analysis of 1,4-Disubstituted Cyclohexanes. (n.d.). Retrieved from a study resource on cyclic stereochemistry. [Link]

-

Wood, G., et al. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. III. trans-1,4-Di(trifluoroacetoxy)cyclohexane. Canadian Journal of Chemistry, 47(3), 429-433. [Link]

-

4.8: Conformations of Disubstituted Cyclohexanes. (2022). Chemistry LibreTexts. [Link]

-

Kolehmainen, E., et al. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546. [Link]

-

Banik, B. K., et al. (2005). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses, 81, 188. [Link]

-

Reddy, G. S., et al. (2011). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. ResearchGate. [Link]

-

Adams, R., & Cohen, F. L. (1928). ETHYL p-AMINOBENZOATE. Organic Syntheses, 8, 78. [Link]

- Method for preparing 4-aminobenzoic acid by catalytic hydrogenation. (2015).

- Process for preparation of trans-4-aminocyclohexane-carboxylic acids. (2003).

- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (2019).

-

High-performance liquid chromatographic method for the separation of isomers of cis- and trans-4-aminocyclohexylacetic acid and corresponding ethyl ester. (2001). ResearchGate. [Link]

-

NMR 5: Coupling Constants. (2023). YouTube. [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]

-

Proton NMR distinguishes axial and equatorial protons in cyclohexanes. (n.d.). University of Wisconsin-Madison. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 7. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 8. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]

- 9. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. ekwan.github.io [ekwan.github.io]

- 14. Proton NMR distinguishes axial and equatorial protons in cyclohexanes [almerja.com]

- 15. researchgate.net [researchgate.net]

- 16. TRANS-ETHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE | 2084-28-8 [chemicalbook.com]

An In-Depth Technical Guide to the Structural and Conformational Analysis of Ethyl 4-Aminocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-aminocyclohexanecarboxylate is a key bifunctional molecule utilized as a building block in the synthesis of pharmaceuticals and other bioactive compounds.[1][2] Its stereochemistry, specifically the cis and trans isomerism, dictates the three-dimensional arrangement of its functional groups, which in turn profoundly influences its pharmacological activity and physical properties. This guide provides a comprehensive technical overview of the structural and conformational analysis of this compound. We will delve into the fundamental principles of cyclohexane conformation, explore the key analytical techniques for isomer differentiation—Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray crystallography—and provide detailed, field-proven experimental protocols. Furthermore, we will touch upon the role of computational chemistry in predicting and corroborating experimental findings.

Introduction: The Significance of Stereoisomerism in Drug Development

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. For cyclic molecules like this compound, the cyclohexane ring is not planar but exists predominantly in a puckered "chair" conformation to minimize steric and torsional strain.[3][4] The substituents on the ring can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).[4][5]

The interconversion between two chair conformations is known as a ring flip, during which axial substituents become equatorial and vice versa.[4] In substituted cyclohexanes, the two chair conformations are often not of equal energy. The conformation that places the bulkier substituent in the more spacious equatorial position is generally more stable due to the avoidance of unfavorable 1,3-diaxial interactions.[5][6][7]

This compound exists as two diastereomers: cis and trans. The relative orientation of the amino and ethyl carboxylate groups determines the overall shape of the molecule and its ability to interact with biological targets. Therefore, the ability to selectively synthesize, separate, and definitively characterize these isomers is paramount in drug discovery and development.

Conformational Analysis of cis and trans Isomers

The key to understanding the properties of this compound lies in the conformational analysis of its cis and trans isomers.

-

trans-Ethyl 4-aminocyclohexanecarboxylate : In the most stable chair conformation of the trans isomer, both the amino group and the ethyl carboxylate group can occupy equatorial positions. This arrangement minimizes steric hindrance, making the diequatorial conformer significantly more stable than the diaxial conformer.

-

cis-Ethyl 4-aminocyclohexanecarboxylate : In the cis isomer, one substituent must be in an axial position while the other is equatorial. Due to ring flipping, two chair conformers are in equilibrium. The preferred conformation will have the bulkier ethyl carboxylate group in the equatorial position to minimize 1,3-diaxial interactions.

The energy difference between these conformations dictates the equilibrium distribution of the conformers.

Caption: Conformational equilibrium of trans and cis isomers.

Analytical Techniques for Structural Elucidation

A multi-pronged analytical approach is essential for the unambiguous structural and conformational assignment of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing between cis and trans isomers of substituted cyclohexanes in solution.[8] Both ¹H and ¹³C NMR provide a wealth of information based on chemical shifts and coupling constants.

3.1.1. ¹H NMR Spectroscopy

The chemical shift and multiplicity of the protons attached to C1 and C4 (the carbons bearing the substituents) are highly informative.

-

Chemical Shift : Protons in an axial position are generally more shielded (resonate at a lower ppm value) than their equatorial counterparts. In the more stable conformer of trans-ethyl 4-aminocyclohexanecarboxylate, the protons at C1 and C4 are axial, while in the cis isomer, one is axial and one is equatorial. This leads to distinct chemical shift differences.

-

Coupling Constants (J-values) : The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them. Large axial-axial (J_ax,ax) couplings (typically 8-13 Hz) are observed, while smaller axial-equatorial (J_ax,eq) and equatorial-equatorial (J_eq,eq) couplings (typically 2-5 Hz) are seen. The observation of large coupling constants for the C1 and C4 protons is a strong indicator of the trans isomer with a diequatorial arrangement of substituents.[8]

3.1.2. ¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the stereochemistry. The carbon atom bearing an axial substituent is typically shielded (appears at a lower ppm) compared to when it bears an equatorial substituent.

| Isomer | Key ¹H NMR Features | Key ¹³C NMR Features |

| trans | Protons at C1 and C4 show large axial-axial coupling constants. | Distinct chemical shifts for all six ring carbons. |

| cis | Protons at C1 and C4 show smaller axial-equatorial and equatorial-equatorial couplings. | Due to conformational averaging, may show fewer than six distinct ring carbon signals at room temperature. |

3.1.3. Experimental Protocol: NMR Analysis

-

Sample Preparation : Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O).

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis :

-

Integrate the proton signals to determine the relative number of protons.

-

Analyze the multiplicity (splitting patterns) of the signals for the protons at C1 and C4 to determine the coupling constants.

-

Assign the carbon signals based on their chemical shifts and, if necessary, by using 2D NMR techniques like HSQC and HMBC.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule and can sometimes be used to differentiate between isomers based on subtle differences in their vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹). The C-N and C-O stretching and bending vibrations can be influenced by the conformational state of the molecule.

3.2.1. Experimental Protocol: FTIR Analysis

-

Sample Preparation : Prepare the sample as a KBr pellet or a thin film on a salt plate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid or liquid sample.

-

Data Acquisition : Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Analysis : Identify the characteristic absorption bands for the N-H, C=O, C-O, and C-N functional groups. Compare the fingerprint regions of the cis and trans isomers to identify any discernible differences.

X-ray Crystallography

For crystalline samples, single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the three-dimensional molecular structure, including the relative stereochemistry (cis or trans) and the preferred conformation in the solid state.[9]

3.3.1. Experimental Protocol: X-ray Crystallography

-

Crystal Growth : Grow single crystals of the this compound isomer suitable for X-ray diffraction. This is often the most challenging step.[9]

-

Data Collection : Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement : Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

Caption: Workflow for structural and conformational analysis.

The Role of Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data. These methods can be used to:

-

Calculate the relative energies of different conformers of the cis and trans isomers.

-

Predict NMR chemical shifts and coupling constants, which can aid in the interpretation of experimental spectra.

-

Simulate vibrational spectra (IR and Raman) to assist in the assignment of experimental absorption bands.

Conclusion

The structural and conformational analysis of this compound is a critical aspect of its application in medicinal chemistry and materials science. A combination of high-resolution analytical techniques, particularly NMR spectroscopy, provides the necessary tools to differentiate between the cis and trans isomers and to understand their conformational preferences. This in-depth understanding is essential for the rational design of molecules with desired biological activities and physicochemical properties.

References

- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.

-

Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. [Link]

-

KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. [Link]

- Mandal, K. K. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's C. M. College.

-

Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

-

Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current medicinal chemistry, 14(19), 2093–2100. [Link]

Sources

- 1. TRANS-ETHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE | 2084-28-8 [chemicalbook.com]

- 2. Ethyl trans-4-aminocyclohexanecarboxylate | CymitQuimica [cymitquimica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of ethyl 4-aminocyclohexanecarboxylate derivatives

An In-Depth Technical Guide to the Biological Activity of Ethyl 4-Aminocyclohexanecarboxylate Derivatives

Foreword: The Versatility of a Saturated Scaffold

In the landscape of medicinal chemistry, the this compound core represents a fascinating and functionally rich scaffold. Often utilized as a bioisosteric replacement for aromatic rings, the saturated cyclohexane moiety offers distinct advantages, including a three-dimensional geometry that can enhance binding affinity and selectivity, improved metabolic stability, and favorable physicochemical properties. This guide provides a comprehensive exploration of the synthesis, diverse biological activities, and structure-activity relationships (SAR) of derivatives built upon this versatile core. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge to illuminate the therapeutic potential of this chemical class and to provide a practical foundation for future discovery efforts.

Foundational Synthesis Strategies

The therapeutic potential of any chemical scaffold is directly tied to the accessibility of its derivatives. The synthesis of the this compound core and its subsequent modification are well-established, employing robust and scalable chemical reactions.

Synthesis of the Core Scaffold

The fundamental building block, this compound, exists as cis and trans isomers, which can be synthesized or separated to explore specific stereochemical impacts on biological activity. A common synthetic pathway begins with the reduction of a nitro group on an aromatic precursor, followed by hydrogenation of the aromatic ring. For example, 4-nitrophenylacetic acid can be hydrogenated in a two-step process to yield 4-aminocyclohexyl acetic acid, which is then esterified.[1] Another route starts from ethyl 4-oxocyclohexane-1-carboxylate, converting the ketone to an amine through reductive amination.[2]

Derivatization Pathways

The primary sites for chemical modification are the 4-amino group and the ethyl ester. The nucleophilic amino group is readily derivatized to form a wide array of functional groups, enabling extensive SAR studies.

-

Amide and Sulfonamide Formation: Acylation with various acid chlorides or anhydrides, or reaction with sulfonyl chlorides, yields stable amide and sulfonamide derivatives, respectively. This is a cornerstone of library synthesis for this class.

-

Reductive Amination: Reaction with aldehydes or ketones under reducing conditions (e.g., sodium triacetoxyborohydride) produces secondary or tertiary amines.

-

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives.

-

Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., EDC, HOBt) to form amides, significantly expanding the chemical space.

The following workflow illustrates a general strategy for diversifying the core scaffold.

Caption: General synthetic and derivatization workflow.

Spectrum of Biological Activities

Derivatives of this compound have demonstrated a remarkable breadth of biological activities, positioning them as promising leads in multiple therapeutic areas.

Analgesic and CNS Activity

A significant body of early research identified potent analgesic properties in derivatives of 4-aminocyclohexane, particularly 4-amino-4-arylcyclohexanones.[3]

-

Mechanism & SAR: These compounds often act as narcotic antagonists. The analgesic activity is highly sensitive to the nature and position of substituents on the aryl ring. For instance, para-substituted methyl or bromo groups on the phenyl ring of 4-amino-4-phenylcyclohexanone derivatives resulted in compounds with approximately 50% the potency of morphine.[3] Further studies on m-hydroxyphenyl derivatives revealed that systematic variation of the N-substituent led to non-classical SAR, with the N,N-dimethylamino group conferring the most potent antagonist activity.[4] This highlights the critical role of both the aryl moiety and the substitution pattern on the amino nitrogen in tuning central nervous system activity.

Antimicrobial Activity

The scaffold has proven to be a fertile ground for the development of novel antimicrobial agents, with activity reported against a range of bacterial and fungal pathogens.[5][6]

-

Spectrum of Activity: Many derivatives show pronounced activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.[6] Some compounds, such as certain amidrazone derivatives, have also demonstrated inhibitory effects against Gram-negative bacteria like Yersinia enterocolitica.[7]

-

Structure-Activity Relationship: Lipophilicity is a key factor influencing antibacterial efficacy.[6] Studies have shown that incorporating small alkyl substituents (methyl, ethyl, allyl) can enhance antimicrobial activity.[6] In a series of amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, a 4-methylphenyl substituent was found to be beneficial for antitubercular and antibacterial activity, whereas a 4-nitrophenyl group was detrimental.[7]

Table 1: Representative Antimicrobial Activity of Cyclohexane Derivatives

| Compound Class | Organism | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Amidrazone Derivative (2c) | Staphylococcus aureus | 128 | [7] |

| Amidrazone Derivative (2c) | Mycobacterium smegmatis | 128 | [7] |

| Amidrazone Derivative (2b) | Yersinia enterocolitica | 64 | [7] |

| Aminochalcone (3) | Staphylococcus aureus | 250-500 | [5] |

| Aminochalcone (3) | Candida albicans | 250-500 | [5] |

| Aminochalcone (14) | Escherichia coli | 62.5 |[5] |

Anticancer Activity

The antiproliferative properties of this compound derivatives have been evaluated against various cancer cell lines, revealing their potential as scaffolds for oncology drug discovery.

-

Mechanism of Action: While diverse, a common strategy involves the inhibition of key signaling proteins crucial for cancer cell growth and survival. For example, the design of tyrosine kinase inhibitors (TKIs) often incorporates scaffolds that can be appended to the aminocyclohexane core.[8][9] These inhibitors can target receptors like EGFR and VEGFR-2, which are critical for tumor angiogenesis and proliferation.[8]

-

In Vitro Efficacy: Novel aminochalcone derivatives have shown potent anticancer activity.[5] For example, 2'-, 3'-, and 4'-aminochalcones exhibited significant growth inhibition against the HT-29 human colon cancer cell line.[5]

Table 2: Anticancer Activity of Representative Aminochalcone Derivatives

| Compound | Cell Line | Activity (IC₅₀, µg/mL) | Reference |

|---|---|---|---|

| 2'-Aminochalcone (1) | HT-29 (Colon) | 1.43 | [5] |

| 3'-Aminochalcone (2) | HT-29 (Colon) | 1.98 | [5] |

| 4'-Aminochalcone (3) | HT-29 (Colon) | 1.74 | [5] |

| Amino-nitrochalcone (10) | LoVo (Colon) | 2.77 |[5] |

The following diagram illustrates a simplified signaling pathway often targeted in cancer therapy, for which aminocyclohexane derivatives could serve as a foundational scaffold for inhibitors.

Caption: Targeted cancer signaling pathways.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and agents that can modulate the inflammatory response are of high therapeutic value. Derivatives of the cyclohexane scaffold have shown promising anti-inflammatory effects.[7]

-

Mechanism of Action: The anti-inflammatory properties often stem from the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7] This modulation is typically achieved by interfering with key inflammatory signaling cascades like the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathway.[10][11] Some derivatives may also act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a well-established target for anti-inflammatory drugs.[12]

-

In Vitro and In Vivo Efficacy: In studies using mitogen-stimulated peripheral blood mononuclear cells (PBMCs), certain amidrazone derivatives strongly inhibited the secretion of TNF-α by up to 81%.[7] In animal models, such as the carrageenan-induced paw edema model, novel amide derivatives of related structures have demonstrated potent in vivo anti-inflammatory activity comparable to standard drugs like dexketoprofen.[13]

Caption: Simplified TLR4/NF-κB inflammatory pathway.

Key Experimental Protocols

To ensure the practical applicability of this guide, the following section details standardized protocols for the synthesis and evaluation of this compound derivatives.

Protocol 1: General Synthesis of an N-Acyl Derivative

This protocol describes a representative procedure for creating an amide derivative at the 4-amino position.

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution and stir for 10 minutes at room temperature.

-

Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add the desired acid chloride (e.g., benzoyl chloride) (1.1 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-acyl derivative.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

-

Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).

-

Inoculum Preparation: Culture the microbial strain (e.g., S. aureus ATCC 29213) overnight in appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in broth to achieve a range of desired concentrations (e.g., 512 µg/mL to 1 µg/mL).

-

Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible microbial growth is observed. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Protocol 3: In Vitro Anticancer Assay (Sulforhodamine B - SRB Assay)

This protocol assesses the antiproliferative effect of a compound on cancer cell lines.[5]

-

Cell Seeding: Seed cancer cells (e.g., HT-29) into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (serially diluted from a DMSO stock) for a specified period (e.g., 72 hours).

-

Cell Fixation: After incubation, discard the medium and fix the adherent cells by gently adding cold 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4 °C.

-

Washing: Remove the TCA and wash the plates five times with deionized water. Allow the plates to air dry completely.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Final Wash: Remove the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Signal Quantification: Add 10 mM Tris base solution to each well to solubilize the bound SRB dye. Measure the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells. Determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold is a proven platform for the discovery of biologically active compounds. Its derivatives have demonstrated a wide range of therapeutic potential, from analgesia and antimicrobial action to anticancer and anti-inflammatory effects. The synthetic tractability of the core allows for extensive and systematic modification, facilitating detailed structure-activity relationship studies that are crucial for optimizing potency and selectivity.

Future research in this area should focus on several key aspects:

-

Stereoselective Synthesis: A more profound exploration of the distinct biological profiles of cis and trans isomers.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for promising lead compounds to move beyond phenotypic screening.

-

ADMET Profiling: Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity properties to identify derivatives with favorable drug-like characteristics.

-

Novel Therapeutic Areas: Expanding the evaluation of compound libraries into other areas, such as neurodegenerative diseases, metabolic disorders, and antiviral applications.

By leveraging the unique three-dimensional structure and favorable chemical properties of this scaffold, the scientific community is well-positioned to develop the next generation of innovative therapeutics.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Available from: [Link]

-

Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424–430. Available from: [Link]

-

Wroblewska, A., et al. (2019). Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents. Molecules, 24(22), 4129. Available from: [Link]

-

Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341–346. Available from: [Link]

-

CABI Digital Library. cyclohexane and its functionally substituted derivatives. Available from: [Link]

-

JETIR. ANTIMICROBIAL PROPERTY AND INSILICO MOLECULAR DOCKING STUDIES OF BIOACTIVE COMPOUNDS FROM ALCANIVORAX XENOMUTANT MN103744. Available from: [Link]

-

PubMed. Probiotics: antistaphylococcal activity of 4-aminocyclohexanecarboxylic acid, aminobenzoic acid, and their derivatives and structure-activity relationships. Journal of Pharmaceutical Sciences, 66(6), 844-8. Available from: [Link]

-

American Elements. cis-Ethyl 4-aminocyclohexanecarboxylate hydrochloride | CAS 61367-17-7. Available from: [Link]

-

Organic Syntheses. ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Available from: [Link]

- Google Patents. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.

-

McCarthy, F. O., & Gilchrist, T. L. (2024). Feature Reviews in Medicinal Chemistry. Pharmaceuticals, 17(6), 724. Available from: [Link]

-

Paprocka, R., et al. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 29(10), 2321. Available from: [Link]

-

Gugoasa, M., et al. (2023). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 28(4), 1851. Available from: [Link]

-

A review on medicinally important heterocyclic compounds. (2022). Beni-Suef University Journal of Basic and Applied Sciences, 11(1), 74. Available from: [Link]

-

Alasmari, S. M. N., et al. (2025). Exploring the Versatility of Azine Derivatives: A Comprehensive Review on Synthesis and Biological Applications. Mini-Reviews in Medicinal Chemistry. Available from: [Link]

-

Jovanović, M., et al. (2024). From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. Pharmaceuticals, 17(7), 834. Available from: [Link]

-

Ghofrani, S., et al. (2021). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. Frontiers in Immunology, 12, 606069. Available from: [Link]

-

Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111552. Available from: [Link]

-

Reen, F. J., et al. (2021). Design, Synthesis and Biochemical Evaluation of Novel Ethanoanthracenes and Related Compounds to Target Burkitt's Lymphoma. Molecules, 26(17), 5323. Available from: [Link]

-

Mini Review: Antimicrobial Agents Based on Natural Compounds: The Key to Solving the Current Crisis. (2024). Medical Laboratory Journal. Available from: [Link]

-

Chulkarat, N., et al. (2022). Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. Molecules, 27(19), 6202. Available from: [Link]

-

Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors; An Approach to Emergent the Small Molecules as the Anti-Inflammatory and Analgesic Therapeutics. (2017). Letters in Drug Design & Discovery, 14(4). Available from: [Link]

-

ChemBK. Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride. Available from: [Link]

-

Ghofrani, S., et al. (2021). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. Frontiers in Immunology, 12, 606069. Available from: [Link]

-

Liu, Y., et al. (2017). Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(8), 1793–1798. Available from: [Link]

Sources

- 1. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation [frontiersin.org]

- 11. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to Ethyl 4-Aminocyclohexanecarboxylate in Medicinal Chemistry

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of ethyl 4-aminocyclohexanecarboxylate as a pivotal scaffold in modern medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights into the strategic application of this compound in drug design and development.

Introduction: Beyond Flatland - The Value of Saturated Scaffolds

In an era of drug discovery often dominated by aromatic systems, the strategic incorporation of saturated carbocyclic scaffolds is a key differentiator in developing novel therapeutics with improved physicochemical properties and unique pharmacological profiles. This compound, with its 1,4-disubstituted cyclohexane core, offers a compelling three-dimensional alternative to planar aromatic rings. This guide will elucidate the synthesis, stereochemistry, and diverse applications of this versatile building block, providing a comprehensive resource for its effective utilization in medicinal chemistry programs.

Physicochemical Properties and Stereochemical Considerations

This compound exists as two diastereomers: cis and trans. The spatial arrangement of the amino and ethyl carboxylate substituents dictates the molecule's shape, polarity, and how it interacts with biological targets.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₂ | |

| Molecular Weight | 171.24 g/mol | |

| CAS Number (trans) | 1678-68-8 | |

| CAS Number (cis) | 3685-28-7 |

The stereochemistry of the cyclohexane ring is paramount to its function as a scaffold. The chair conformation is the most stable arrangement for a cyclohexane ring.[1] In 1,4-disubstituted cyclohexanes, the substituents can occupy either axial or equatorial positions.

-

Trans-isomer: The more stable conformation is the diequatorial form, where both the amino and ethyl carboxylate groups are in the equatorial position. This minimizes steric hindrance, specifically 1,3-diaxial interactions.[2][3]

-

Cis-isomer: This isomer exists as a rapid equilibrium between two chair conformations, where one substituent is always axial and the other is equatorial. The energy of both conformers is equal.[2][4]

The choice between the cis and trans isomer is a critical design element, as it determines the vectoral projection of the functional groups and, consequently, the molecule's ability to bind to a specific biological target.

Caption: General synthetic workflow for obtaining cis and trans isomers.

Protocol: Synthesis of trans-Ethyl 4-Aminocyclohexanecarboxylate Hydrochloride

A straightforward method for the preparation of the trans-isomer involves the esterification of trans-4-aminocyclohexanecarboxylic acid.

Materials:

-

trans-4-aminocyclohexanecarboxylic acid hydrochloride

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Toluene

Procedure:

-

Suspend trans-4-aminocyclohexanecarboxylic acid hydrochloride in ethanol.

-

Add concentrated hydrochloric acid and stir the mixture.

-

Heat the reaction mixture to 60°C and maintain for 12-16 hours.

-

After completion, remove the solvent under reduced pressure.

-

Perform azeotropic distillation with water, followed by ethanol, and finally toluene to remove residual water and obtain the product as a white solid.

Separation of cis and trans Isomers

The separation of the cis and trans diastereomers can be challenging. However, differences in their physical properties, such as polarity and crystallinity, can be exploited.

-

Fractional Crystallization: The hydrochloride salts of the cis and trans isomers may exhibit different solubilities, allowing for separation by fractional crystallization. For instance, in the synthesis of the related cariprazine intermediate, crystallization is used to isolate the desired trans isomer in high diastereomeric purity. [5]* Chromatography: Column chromatography on silica gel can be employed to separate the isomers, leveraging the likely difference in polarity between the diequatorial trans isomer and the axial/equatorial cis isomer. High-performance liquid chromatography (HPLC) methods have also been developed for the analytical and preparative separation of related 4-aminocyclohexylacetic acid derivatives. [6]

Applications in Medicinal Chemistry

The 1,4-disubstituted cyclohexane core of this compound provides a rigid and defined orientation of its functional groups, making it an excellent scaffold for presenting pharmacophoric elements to a biological target.

As a Saturated Bioisostere of para-Aminobenzoic Acid Derivatives

A key application of the this compound scaffold is as a saturated bioisostere for aromatic rings, particularly para-substituted benzene derivatives like ethyl 4-aminobenzoate (Benzocaine). [7]Replacing an aromatic ring with a saturated cyclohexane ring can offer several advantages:

-

Improved Physicochemical Properties: Increased sp³ character generally leads to improved solubility and metabolic stability.

-

Novel Intellectual Property: Moving from a flat aromatic core to a 3D saturated core can open up new intellectual property space.

-

Escape from Flatland: The defined three-dimensional geometry of the cyclohexane ring can lead to enhanced binding affinity and selectivity by accessing different regions of a binding pocket compared to a planar aromatic ring.

Caption: Bioisosteric relationship between aromatic and saturated scaffolds.

Case Studies

-

GPR119 Agonists for Type 2 Diabetes: The 1,4-disubstituted cyclohexane scaffold has been successfully employed in the design of potent G-protein coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes. The cyclohexane core serves to correctly orient the pharmacophoric groups for optimal receptor activation. [8]

-

Analgesics (Cebranopadol): The novel analgesic Cebranopadol features a spiro[cyclohexane-dihydropyrano[3,4-b]indol]-amine structure. The synthesis of this complex molecule relies on intermediates derived from 1,4-cyclohexanedione, which is readily accessible from 1,4-cyclohexanediol, a related precursor. This highlights the utility of the cyclohexane core in constructing complex, biologically active molecules. [9]

-

Antipsychotics (Cariprazine): The synthesis of the atypical antipsychotic cariprazine involves the key intermediate trans-4-aminocyclohexylacetic acid ethyl ester. [5]This underscores the importance of the stereochemically pure trans-1,4-disubstituted cyclohexane moiety in the development of central nervous system therapeutics.

Conclusion

This compound is a powerful and versatile scaffold in medicinal chemistry. Its well-defined stereochemistry and three-dimensional structure provide a distinct advantage over traditional flat aromatic systems. By offering opportunities to improve physicochemical properties, explore novel chemical space, and achieve high binding affinity and selectivity, this building block is a valuable tool for the modern drug hunter. A thorough understanding of its synthesis, conformational analysis, and strategic application is essential for unlocking its full potential in the development of next-generation therapeutics.

References

- Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. (n.d.). St. Paul's C. M. College.

- Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes. (2025). Journal of Medicinal Chemistry.

- Malik, M. A. (2025). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts.

- Conformations of Disubstituted Cyclohexanes. (n.d.). Fiveable.

- Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals.

- Conformational analysis of 1,4-disubstituted cyclohexanes. (1969). Canadian Journal of Chemistry, 47(3), 429-431.

- 4.8: Conformations of Disubstituted Cyclohexanes. (2022). Chemistry LibreTexts.

- Application Notes: The Role of 1,4-Cyclohexanediol in Modern Pharmaceutical Synthesis. (n.d.). Benchchem.

- Experimental characterization d

- Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. (2010).

- A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. (n.d.).

- Cyclopropyl effect causes substituents on cyclohexane to favour axial conform

-

This compound. (n.d.). PubChem. Retrieved from [Link]

- Ethyl cis-4-aminocyclohexanecarboxyl

- Other 1-4-disubstituted cyclohexanes. (n.d.). Spectrum Chemical.

- 1,4-disubstituted cyclohexanes Definition. (n.d.). Fiveable.

- Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2024). PubMed Central.

- Separation and purification of cis and trans isomers. (1975).

- cis-Ethyl 4-aminocyclohexanecarboxylate hydrochloride. (n.d.). American Elements.

- cis-Ethyl 4-aminocyclohexanecarboxyl

- cis-4-Aminocyclohexanecarboxylic acid(3685-23-2) 1H NMR spectrum. (n.d.). ChemicalBook.

- High-performance liquid chromatographic method for the separation of isomers of cis- and trans-4-aminocyclohexylacetic acid and corresponding ethyl ester. (2025).

- Synthetic applications of Ethyl 4-oxocyclohexanecarboxyl

-

Ethyl 4-oxocyclohexanecarboxylate. (n.d.). PubChem. Retrieved from [Link]

- Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. (n.d.). WMU's ScholarWorks.

- 4-Aminobenzoic acid-ethyl ester. (n.d.). CymitQuimica.

- Ethyl 4-aminobenzo

- Ethyl 4-aminobenzo

Sources

- 1. Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation | Research | Chemistry World [chemistryworld.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-Aminobenzoic acid-ethyl ester | CymitQuimica [cymitquimica.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

Ethyl 4-Aminocyclohexanecarboxylate: A Versatile Scaffold for Innovations in Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ethyl 4-aminocyclohexanecarboxylate is a bifunctional alicyclic molecule that has emerged as a cornerstone building block in modern organic synthesis. Characterized by a rigid cyclohexane scaffold substituted with a primary amine and an ethyl ester group, this compound offers a unique combination of stereochemical complexity and synthetic versatility. Its distinct cis and trans isomers provide a platform for creating precisely oriented three-dimensional molecular architectures. This guide delves into the core physicochemical properties of this compound and explores its profound research applications. We will traverse its critical role in medicinal chemistry as a precursor to conformationally restricted neurotransmitter analogues and other bioactive molecules, and its growing importance in materials science as a monomer for high-performance polymers. This document serves as a technical resource, providing field-proven insights, detailed experimental protocols, and a forward-looking perspective on the untapped potential of this remarkable chemical intermediate.

Introduction: The Structural and Strategic Value of this compound

At the intersection of structural rigidity and functional reactivity lies this compound. This compound is more than a simple chemical intermediate; it is a strategic tool for chemists and pharmacologists. The cyclohexane ring provides a non-aromatic, conformationally defined scaffold, a highly desirable feature in drug design for escaping the "flatland" of aromatic compounds and exploring new chemical space.

The molecule's value is amplified by its two key functional groups:

-

The Primary Amine (-NH₂): A versatile nucleophile and a key site for forming amide bonds, sulfonamides, and other critical linkages in bioactive molecules and polymers.

-

The Ethyl Ester (-COOEt): Can be readily hydrolyzed to a carboxylic acid, reduced to an alcohol, or engaged in amide coupling reactions, offering a secondary point for molecular elaboration.

The existence of stable cis and trans isomers, where the functional groups are either on the same or opposite faces of the ring, is of paramount importance. This stereochemical control allows researchers to fine-tune the spatial relationship between different parts of a larger molecule, directly impacting its interaction with biological targets like receptors and enzymes.

Figure 1: Chemical structures of trans and cis-ethyl 4-aminocyclohexanecarboxylate.

This guide will illuminate the primary applications of this scaffold, focusing on its utility in the synthesis of neurologically active agents and its role as a monomer in creating novel polymeric materials.

Core Physicochemical and Identification Data

For any laboratory application, a clear understanding of a compound's fundamental properties is essential. The following table summarizes key data for this compound and its common salt form.

| Property | Data | Reference(s) |

| Molecular Formula | C₉H₁₇NO₂ | [1][2] |

| Molecular Weight | 171.24 g/mol | [1][2] |

| IUPAC Name | ethyl 4-aminocyclohexane-1-carboxylate | [2] |

| Appearance | White crystalline powder or crystal (for hydrochloride salt) | [3] |

| CAS Numbers | trans-isomer: 1678-68-8[2][4]cis-isomer: 3685-28-7[2]trans-HCl salt: 2084-28-8[3][5]cis-HCl salt: 61367-17-7[6] | |

| Common Synonyms | (trans/cis)-4-Aminocyclohexanecarboxylic acid ethyl ester, (trans/cis-4-Carboethoxycyclohexyl)amine | [1] |

Applications in Drug Discovery and Medicinal Chemistry

The rigid, three-dimensional nature of the cyclohexane ring makes this compound an exemplary scaffold for developing conformationally restricted analogues of flexible endogenous ligands. This restriction can enhance binding affinity, improve selectivity for receptor subtypes, and optimize pharmacokinetic properties.

Figure 2: Overview of the primary research application pathways for the title compound.

Foundational Scaffold for GABA Analogues

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS).[7] Its analogues are a clinically significant class of drugs used to treat epilepsy, neuropathic pain, and anxiety disorders.[8] The therapeutic efficacy of GABA analogues often stems from their ability to modulate GABAergic neurotransmission.

The inherent flexibility of GABA allows it to adopt multiple conformations, leading to potential binding with various receptor subtypes and off-target effects. Introducing the cyclohexane ring from this compound creates a 'conformationally restricted' GABA analogue.[7] This rigidity limits the spatial arrangements the molecule can adopt, which can lead to:

-

Enhanced Selectivity: Preferential binding to a specific GABA receptor subtype (e.g., GABAₐ vs. GABAₑ).

-